molecular formula C10H10BrN3 B1595300 1-Benzyl-4-(bromomethyl)triazole CAS No. 70380-30-2

1-Benzyl-4-(bromomethyl)triazole

Cat. No.: B1595300
CAS No.: 70380-30-2
M. Wt: 252.11 g/mol
InChI Key: MAHBEDRCUGQEHK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(bromomethyl)triazole is a chemical compound characterized by a benzyl group attached to a triazole ring, which in turn is connected to a bromomethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Triazoles are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-4-(bromomethyl)triazole is not well-defined. It is known that triazole-based compounds can exhibit potent and selective kappa opioid receptor (KOR) agonism . Whether this compound shares this mechanism of action is yet to be confirmed.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(bromomethyl)triazole can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-chlorotriazole with bromomethyl magnesium bromide in a Grignard reaction. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(bromomethyl)triazole undergoes various types of chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The triazole ring can be reduced to form a more saturated compound.

  • Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions typically require nucleophiles and a suitable solvent, such as dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: this compound-4-carboxylic acid

  • Reduction: 1-Benzyl-4-(bromomethyl)tetrazole

  • Substitution: 1-Benzyl-4-(alkylamino)triazole or 1-Benzyl-4-(hydroxymethyl)triazole

Scientific Research Applications

1-Benzyl-4-(bromomethyl)triazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential as a lead compound in drug discovery, especially for developing new therapeutic agents.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-Methyl-4-(bromomethyl)triazole

  • 1-Phenyl-4-(bromomethyl)triazole

  • 1-Ethyl-4-(bromomethyl)triazole

  • 1-(4-Methoxyphenyl)-4-(bromomethyl)triazole

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Properties

IUPAC Name

1-benzyl-4-(bromomethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHBEDRCUGQEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314425
Record name 1-benzyl-4-(bromomethyl)triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-30-2
Record name NSC283148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-4-(bromomethyl)triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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